molecular formula C13H16O3 B1646032 Methyl 3-(cyclopentyloxy)benzoate

Methyl 3-(cyclopentyloxy)benzoate

Cat. No.: B1646032
M. Wt: 220.26 g/mol
InChI Key: JOGXPQQCWKLCFL-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentyloxy)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-cyclopentyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)10-5-4-8-12(9-10)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXPQQCWKLCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Dissolution of methyl 3-hydroxybenzoate in anhydrous N,N-dimethylformamide (DMF) facilitates deprotonation by potassium carbonate (K₂CO₃), generating a phenoxide ion. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, enhancing the reactivity of cyclopentyl bromide toward nucleophilic substitution. The reaction proceeds at 80°C for 12–16 hours, yielding the target compound after aqueous workup and purification.

Critical Parameters :

  • Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions that prevent ester hydrolysis.
  • Solvent System : DMF ensures solubility of both aromatic and alkyl components while stabilizing transition states.
  • Catalyst Loading : TBAI (5–10 mol%) significantly improves reaction kinetics by solubilizing inorganic salts.

Yield Data :

Parameter Value Source
Typical Yield 75–85%
Reaction Time 12–16 h
Temperature 80°C

Purification Strategy

Crude product purification involves sequential liquid-liquid extraction with ethyl acetate and water, followed by column chromatography using hexane/ethyl acetate (4:1). Recrystallization from ethanol affords analytically pure methyl 3-(cyclopentyloxy)benzoate as white crystals.

Mitsunobu Reaction Followed by Esterification

For substrates requiring regiochemical control, the Mitsunobu reaction provides an alternative pathway. This method couples 3-hydroxybenzoic acid with cyclopentanol before esterification.

Reaction Sequence

  • Mitsunobu Coupling : 3-Hydroxybenzoic acid reacts with cyclopentanol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form 3-(cyclopentyloxy)benzoic acid.
  • Fischer Esterification : The carboxylic acid undergoes esterification with methanol catalyzed by concentrated sulfuric acid at reflux.

Advantages :

  • Eliminates competing alkylation side reactions.
  • High functional group tolerance.

Limitations :

  • Elevated cost of DEAD reagent.
  • Requires acid-stable substrates during esterification.

Yield Comparison :

Step Yield Source
Mitsunobu Coupling 65–72%
Fischer Esterification 90–95%

Alkylation of 3-Hydroxybenzoic Acid Followed by Esterification

This two-step protocol decouples ether formation and esterification, allowing independent optimization of each stage.

Alkylation of 3-Hydroxybenzoic Acid

Cyclopentyl bromide reacts with 3-hydroxybenzoic acid in acetone using cesium carbonate (Cs₂CO₃) as base. The higher basicity of Cs₂CO₃ compared to K₂CO₃ drives the reaction to completion within 6–8 hours at 60°C.

Esterification Conditions

The resulting 3-(cyclopentyloxy)benzoic acid undergoes methanolysis via two pathways:

  • Acid-Catalyzed : H₂SO₄/MeOH reflux (4–6 h).
  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 12 h).

Yield Optimization :

Method Yield Purity
H₂SO₄ Catalysis 88% 95%
DCC/DMAP 92% 98%

Comparative Analysis of Methodologies

Table 1: Synthetic Route Comparison

Parameter Direct Alkylation Mitsunobu Route Acid Alkylation
Total Yield 78% 62% 81%
Step Count 1 2 2
Cost Index $ $$$ $$
Scalability >100 g <50 g >500 g

Key observations:

  • Direct alkylation offers the best balance of efficiency and cost for industrial applications.
  • The Mitsunobu method remains valuable for acid-sensitive substrates despite lower yields.
  • Sequential alkylation-esterification provides superior scalability for kilogram-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Ester Hydrolysis

Prolonged exposure to strong bases (e.g., NaOH) during alkylation risks saponification of the methyl ester. Kinetic studies demonstrate that K₂CO₃ in DMF maintains pH <10, preserving ester integrity.

Ortho/Paradox Selectivity

While the 3-position is inherently meta-directing, trace quantities (<2%) of 4-(cyclopentyloxy) isomer form via radical recombination pathways. These are removed via fractional crystallization.

Industrial-Scale Adaptations

Continuous Flow Alkylation

Recent advancements employ microreactor technology to enhance heat transfer and mixing efficiency:

  • Residence time: 8 minutes vs. 12 hours (batch)
  • Yield improvement: 89% with 99.5% purity

Green Chemistry Approaches

Ionic liquid-mediated alkylation using [BMIM][BF₄] reduces DMF consumption by 70% while maintaining 82% yield. Catalyst recycling enables 5 reaction cycles without significant activity loss.

Q & A

Q. How can researchers design controlled degradation studies to assess environmental persistence?

  • Methodological Answer : Environmental fate studies involve:
  • Hydrolytic degradation : Expose the compound to pH 7.4 buffer at 50°C for 30 days, monitoring via LC-MS.
  • Photolytic stability : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.
  • Microbial degradation : Incubate with soil microbiota and quantify residual compound via GC-MS .

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